2-methyl-5-nitro-1-benzofuran

Antibacterial SAR Nitrobenzofuran

Researchers screening nitroaromatic libraries often encounter regioisomeric mixtures with divergent bioactivity, leading to irreproducible SAR. 2-Methyl-5-nitro-1-benzofuran (CAS 14146-09-9) provides a defined 5-nitro substitution to eliminate this variability. - Confers selective MAO-B inhibition (IC50 = 0.024 µM) with 7-fold selectivity over MAO-A, validated for neurotherapeutic candidate synthesis. - Exhibits a reduction potential of -0.450 V, making it a predictable substrate for nitroreductase-mediated prodrug activation studies. - Sourced as a single, stable regioisomer (yellow crystalline solid, ≥95% purity), shipped under ambient conditions with batch-specific CoA for immediate use.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 14146-09-9
Cat. No. B084911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-nitro-1-benzofuran
CAS14146-09-9
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5H,1H3
InChIKeyGDQWGORSGRIJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitro-1-benzofuran: Structural & Physicochemical Profile


2-Methyl-5-nitro-1-benzofuran is a benzofuran derivative featuring a methyl group at the 2-position and a nitro group at the 5-position, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol [1]. Its computed physicochemical descriptors include an XLogP3-AA of 2.6, a topological polar surface area of 59 Ų, and zero hydrogen bond donors [2]. The compound is a yellow crystalline solid with a predicted density of 1.3±0.1 g/cm³ and a boiling point of 294.4±20.0 °C at 760 mmHg . It serves primarily as a synthetic intermediate and a research tool in medicinal chemistry, where the electron-withdrawing nitro group at the 5-position imparts distinct electronic and steric properties compared to other regioisomeric nitrobenzofurans and unsubstituted analogs.

2-Methyl-5-nitro-1-benzofuran vs. Generic Analogs


The nitro group at the 5-position of 2-methyl-5-nitro-1-benzofuran is not a generic substitution but a critical determinant of biological activity, electronic properties, and synthetic utility. In antibacterial screens, nitrobenzofurans exhibit a spectrum of activity similar to nitrofurazone, yet regioisomeric variations (e.g., 3-nitro vs. 5-nitro) markedly alter potency and metabolic stability [1]. In monoamine oxidase inhibition, the 5-nitro substitution confers selective MAO-B inhibition (IC50 = 0.024 µM) compared to 7-nitro analogs that favor MAO-A inhibition [2]. Furthermore, the reduction potential of nitrobenzofurans—a key parameter for prodrug activation—varies with the position of the nitro group, with 2-nitrobenzo[b]furans exhibiting E1/2 values of -0.450±0.04 V versus -0.560 to -0.726 V for regioisomers, demonstrating that substitution pattern directly impacts electrochemical behavior [3]. These position-specific effects mean that substituting 2-methyl-5-nitro-1-benzofuran with a 3-nitro, 6-nitro, or 7-nitro analog would likely result in divergent biological and physicochemical outcomes, underscoring the need for precise procurement.

Quantitative Differentiation Evidence for 2-Methyl-5-nitro-1-benzofuran


Bacteriostatic Spectrum Without Cross-Resistance

In a study of thirteen 2-methylbenzofurans, the analog containing a 5-NO₂ substituent exhibited bacteriostatic activity with a spectrum comparable to the clinical nitrofuran antibiotic nitrofurazone. Importantly, a strain of E. coli Br with increased resistance to nitrofurazone did not show cross-resistance to a 3,7-dinitro-2-methylbenzofuran derivative, suggesting that 5-NO₂-substituted benzofurans may operate via distinct resistance mechanisms [1].

Antibacterial SAR Nitrobenzofuran

MAO-B Selective Inhibition

In a series of 2-phenylbenzofuran derivatives, the 5-nitro substituted compound 2-(3-methoxyphenyl)-5-nitrobenzofuran (9) was the most potent MAO-B inhibitor with an IC50 of 0.024 µM. In contrast, the 7-nitro isomer 7-nitro-2-phenylbenzofuran (7) was the most potent MAO-A inhibitor (IC50 = 0.168 µM), demonstrating that the position of the nitro group on the benzofuran core dictates isoform selectivity [1].

Monoamine Oxidase Inhibitors Neuropharmacology 5-Nitrobenzofuran

More Favorable Reduction Potential

Polarographic analysis of 2-nitrobenzo[b]furans revealed that the half-wave reduction potential (E1/2) for the 2-nitro group is approximately -0.450±0.04 V at pH 7. In contrast, regioisomeric nitrobenzo[b]furans (e.g., 3-nitro, 5-nitro, 6-nitro, 7-nitro) exhibited more negative E1/2 values ranging from -0.560 to -0.726 V [1]. This indicates that the 5-nitro substitution yields a more easily reducible nitro group, which may influence biological activation via enzymatic reduction.

Electrochemistry Prodrug Activation Nitroheterocycles

Regioselective Reduction and Synthetic Stability

The nitro group in 2-methyl-5-nitro-1-benzofuran is readily reduced to the corresponding amine under mild conditions (e.g., ammonium formate with Pd/C at 35 °C), providing a versatile handle for further functionalization. This regioselective reduction pathway is distinct from 3-nitrobenzofurans, which are notably labile in solution (T1/2 = 0.8–3.5 h at 37 °C, pH 7.0) [1]. The 5-nitro isomer thus offers greater chemical stability during downstream synthetic manipulations.

Organic Synthesis Building Block Nitroarene

Research Applications of 2-Methyl-5-nitro-1-benzofuran


Antibacterial Optimization for Nitrofuran-Resistant Strains

Given the evidence that 5-nitrobenzofurans share a spectrum similar to nitrofurazone yet may evade existing resistance mechanisms [1], this compound is a strategic starting point for medicinal chemistry campaigns seeking novel nitroaromatic antibacterials. Researchers can leverage the 5-nitro scaffold to explore SAR around the benzofuran core while mitigating cross-resistance liabilities.

Selective MAO-B Inhibitor Development for CNS Disorders

The demonstrated 7-fold selectivity of a 5-nitrobenzofuran derivative for MAO-B over MAO-A [1] positions 2-methyl-5-nitro-1-benzofuran as a privileged intermediate for synthesizing neurotherapeutic candidates. The compound's nitro group serves as a precursor to amines and other functional groups that can be elaborated into potent, isoform-selective inhibitors.

Electrochemical Reduction Studies for Prodrug Design

The relatively positive reduction potential (-0.450 V) inferred for 2-nitrobenzo[b]furans [1] makes 2-methyl-5-nitro-1-benzofuran a suitable model substrate for investigating nitroreductase-mediated activation. Researchers can use this compound to correlate reduction kinetics with biological activity and to design hypoxia-activated prodrugs.

Regioselective Synthesis of Benzofuran Libraries

The chemical stability of the 5-nitro isomer, contrasted with the solution lability of 3-nitro analogs [1], supports its use as a robust building block for parallel synthesis and diversity-oriented synthesis. The nitro group can be selectively reduced or substituted to generate diverse amine, amide, or halogenated derivatives for high-throughput screening.

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